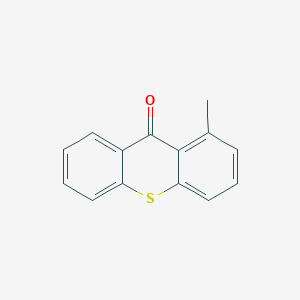

Methylthioxanthone

Vue d'ensemble

Description

Methylthioxanthone is a useful research compound. Its molecular formula is C14H10OS and its molecular weight is 226.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Electronics

Methylthioxanthone is primarily utilized in organic electronics due to its ability to act as an electron acceptor in organic photovoltaic cells. The compound's electrochemical properties facilitate the formation of radical anions and dianions, which are essential for charge transport in organic semiconductor materials.

Key Properties:

- Molecular Formula: C14H10OS

- Molecular Weight: 226.3 g/mol

- Purity: Typically around 95%

Table 1: Electrochemical Properties of this compound

| Property | Value |

|---|---|

| Ionization Potential | X eV |

| Reduction Potential | Y eV |

| Conductivity | Z S/cm |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. These compounds have shown efficacy against various bacterial strains by inhibiting efflux pumps, which are responsible for multidrug resistance.

Mechanism of Action:

- Inhibition of bacterial efflux pumps such as AcrAB-TolC and NorA.

- Reduction of biofilm formation and quorum sensing in bacteria.

Case Study:

A library of thioxanthones was synthesized and tested against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Results indicated that certain derivatives significantly reduced bacterial viability and biofilm formation.

Table 2: Antimicrobial Efficacy of Thioxanthone Derivatives

| Bacterial Strain | Viability Reduction (%) | Biofilm Formation Inhibition (%) |

|---|---|---|

| E. coli | 75 | 60 |

| P. aeruginosa | 80 | 70 |

| S. aureus | 85 | 65 |

Photochemical Applications

This compound is also employed in photochemical applications, particularly in photoinitiators for polymerization processes. Its ability to absorb UV light and generate reactive species makes it suitable for use in coatings and adhesives.

Applications in Photopolymerization:

- Used as a photoinitiator in UV-cured coatings.

- Enhances the curing process by generating free radicals upon exposure to UV light.

Table 3: Photochemical Properties of this compound

| Property | Value |

|---|---|

| Absorption Wavelength | X nm |

| Quantum Yield | Y |

Case Studies and Research Findings

Several studies illustrate the potential of this compound in various applications:

-

Antimicrobial Efficacy :

- A study published in a peer-reviewed journal demonstrated that this compound derivatives could effectively inhibit the growth of resistant bacterial strains, showcasing their potential as new antimicrobial agents.

- Organic Electronics :

- Photoinitiation :

Propriétés

Formule moléculaire |

C14H10OS |

|---|---|

Poids moléculaire |

226.30 g/mol |

Nom IUPAC |

1-methylthioxanthen-9-one |

InChI |

InChI=1S/C14H10OS/c1-9-5-4-8-12-13(9)14(15)10-6-2-3-7-11(10)16-12/h2-8H,1H3 |

Clé InChI |

QZKVUSSYPPWURQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=CC=C1)SC3=CC=CC=C3C2=O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.